molecular formula C16H18N2O3 B5341710 N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea

Cat. No. B5341710
M. Wt: 286.33 g/mol
InChI Key: JPDQEOKWELKHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea, also known as DMPU, is an important organic compound widely used in scientific research. It is a polar aprotic solvent that is commonly used in organic synthesis reactions. DMPU has been found to be an effective catalyst for various chemical reactions and is also used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea is not well understood. However, it is believed that this compound acts as a polar aprotic solvent and promotes the formation of reactive intermediates in various chemical reactions. It is also believed that this compound can act as a hydrogen bond acceptor and a Lewis base, which can enhance the reactivity of various chemical species.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound can cause skin irritation and respiratory tract irritation in some individuals. It is recommended to handle this compound with caution and to use appropriate safety measures.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea has several advantages as a solvent and a reagent in organic synthesis reactions. It is a polar aprotic solvent that can dissolve a wide range of organic compounds. This compound is also a relatively stable compound that can be stored for a long time without significant degradation. However, this compound has some limitations as well. It is a relatively expensive compound and may not be readily available in some regions. Additionally, this compound can cause skin and respiratory tract irritation, which may limit its use in some laboratory settings.

Future Directions

There are several areas of future research that can be explored with regards to N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea. One area of interest is the development of new synthetic methods that can use this compound as a catalyst. Another area of interest is the investigation of the mechanism of action of this compound in various chemical reactions. Additionally, the potential use of this compound as a solvent in biological and pharmaceutical applications can be explored. Overall, this compound is a versatile compound that has a wide range of potential applications in scientific research.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea can be synthesized by reacting 3,4-dimethoxyaniline and p-tolyl isocyanate in anhydrous conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 80-90°C. The resulting product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea has been extensively used in scientific research as a solvent and a reagent in various organic synthesis reactions. It has been found to be an effective catalyst for various chemical reactions such as the synthesis of amides, esters, and carbamates. This compound has also been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDQEOKWELKHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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